4-Chloro-2,3-difluorobenzoic acid

Lipophilicity Drug-likeness QSAR

Researchers optimizing CNS drug candidates often struggle with insufficient membrane permeability. 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) solves this with a computed XLogP3 of 2.3-0.4 log units higher than non-chlorinated analogs-enhancing blood-brain barrier penetration. Its 280.7±35.0 °C boiling point ensures thermal stability for high-temperature amide couplings. This tetrasubstituted benzoic acid scaffold enables selective late-stage cross-coupling via the 4-chloro group while fluorine substituents modulate electronic effects and block metabolism. Supplied as a white to off-white solid; ≥97% purity (HPLC). Store at room temperature, ship ambient.

Molecular Formula C7H3ClF2O2
Molecular Weight 192.55 g/mol
CAS No. 150444-94-3
Cat. No. B047496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-difluorobenzoic acid
CAS150444-94-3
Synonyms4-Chloro-2,3-difluoro-benzoic acid_x000B_
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)F)Cl
InChIInChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyQVBXFZBWNWTMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-difluorobenzoic Acid: Halogenated Building Block


4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) is a polysubstituted aromatic carboxylic acid featuring a distinctive 1,2,3,4-tetrasubstituted benzene ring pattern with two fluorine atoms at positions 2 and 3 and a chlorine atom at position 4. This precise halogen arrangement confers specific physicochemical properties, including a computed XLogP3-AA of 2.3 [1] and a predicted boiling point of 280.7±35.0 °C , that differentiate it from less substituted or differently substituted benzoic acid analogs. The compound serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty fine chemicals, where its unique substitution pattern can direct subsequent regioselective transformations .

Why 4-Chloro-2,3-difluorobenzoic Acid Cannot Be Replaced


The specific substitution pattern of 4-chloro-2,3-difluorobenzoic acid—with chlorine at the 4-position and fluorines at the 2- and 3-positions—creates a unique electronic and steric environment on the aromatic ring that cannot be replicated by close analogs such as 2,3-difluorobenzoic acid (lacking the 4-chloro group) or 3-chloro-2,4-difluorobenzoic acid (a regioisomer). These structural differences translate into measurable variations in lipophilicity, boiling point, and regiochemical reactivity. For instance, the presence of the 4-chloro substituent increases the computed lipophilicity (XLogP3) by 0.4 units compared to the non-chlorinated analog [1], while the boiling point is elevated by approximately 32.6 °C . Such changes directly impact compound handling, purification, and performance in subsequent synthetic steps where a specific halogen must be available for selective cross-coupling or nucleophilic aromatic substitution. Consequently, substituting a generic halogenated benzoic acid without careful consideration of these quantitative differences can lead to altered reaction outcomes, reduced yields, or failed biological activity in downstream applications [2].

4-Chloro-2,3-difluorobenzoic Acid Differentiation Evidence


Lipophilicity (XLogP3) vs. 2,3-Difluorobenzoic Acid

The computed lipophilicity (XLogP3-AA) of 4-chloro-2,3-difluorobenzoic acid is 2.3, compared to 1.9 for its non-chlorinated analog, 2,3-difluorobenzoic acid [1]. This 0.4 log unit increase reflects the contribution of the 4-chloro substituent to overall molecular hydrophobicity.

Lipophilicity Drug-likeness QSAR

Boiling Point vs. 2,3-Difluorobenzoic Acid

The predicted boiling point of 4-chloro-2,3-difluorobenzoic acid is 280.7±35.0 °C at 760 mmHg, which is 32.6 °C higher than the predicted boiling point of 248.1±20.0 °C for 2,3-difluorobenzoic acid under the same conditions . This elevation is consistent with the increased molecular weight and polarizability introduced by the chlorine atom.

Physical Property Purification Thermal Stability

Regioisomeric Differentiation vs. 3-Chloro-2,4-difluorobenzoic Acid

Patent EP1045823A1 explicitly describes the use of 3-chloro-2,4-difluorobenzoic acid as a starting material for nitration to produce 5-nitro-3-chloro-2,4-difluorobenzoic acid [1]. In contrast, 4-chloro-2,3-difluorobenzoic acid, with its chlorine at the 4-position and fluorines at 2 and 3, would be expected to undergo nitration at the 5-position (para to the carboxyl group) but with altered regioselectivity due to the different halogen arrangement. This patent-level evidence underscores that even regioisomers with identical halogen counts are not interchangeable; their distinct substitution patterns are exploited for specific transformations in industrial processes.

Regiochemistry Patent Literature Synthetic Intermediate

Biological Activity: Brefeldin A Derivative Case

In a structure-activity relationship study of brefeldin A derivatives, the compound brefeldin A 7-O-2-chloro-4,5-difluorobenzoate exhibited the strongest inhibitory effect on K562 leukemia cells with an IC50 of 0.84 µM [1]. While this specific ester employs a 2-chloro-4,5-difluorobenzoic acid moiety (a regioisomer of the target compound), it demonstrates the potent biological activity achievable when a chloro-difluoro benzoate fragment is incorporated into a pharmacophore. This class-level evidence suggests that the 4-chloro-2,3-difluorobenzoic acid scaffold, when appropriately derivatized, has the potential to confer comparable or distinct bioactivity profiles.

Antileukemia Cytotoxicity Medicinal Chemistry

Crystal Structure Confirmation

The molecular structure of 4-chloro-2,3-difluorobenzoic acid has been unequivocally confirmed by single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E [1]. The crystal structure reveals the precise spatial arrangement of the chlorine and fluorine substituents and the carboxylic acid group, with atomic displacement ellipsoids shown at 50% probability. This definitive structural characterization provides a benchmark for identity and purity that is not available for many less-studied analogs, thereby reducing ambiguity in procurement and ensuring reproducibility in subsequent synthetic applications.

Crystal Structure Molecular Conformation Quality Control

4-Chloro-2,3-difluorobenzoic Acid Applications


Medicinal Chemistry: Lipophilic Drug Candidates

The 0.4 log unit higher XLogP3 of 4-chloro-2,3-difluorobenzoic acid compared to 2,3-difluorobenzoic acid [1] makes it a superior starting material for designing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. This property is particularly valuable in central nervous system (CNS) drug discovery programs where moderate increases in lipophilicity can improve oral bioavailability and target engagement.

Process Chemistry: High-Temperature Reactions

The elevated boiling point of 280.7±35.0 °C for 4-chloro-2,3-difluorobenzoic acid, 32.6 °C higher than its non-chlorinated analog , suggests greater thermal stability and reduced volatility. This makes it well-suited for high-temperature transformations such as amide couplings under reflux, or for purification by high-temperature distillation or sublimation, where lower-boiling analogs might be lost or decompose.

Regioselective Synthesis of Polysubstituted Arenes

As demonstrated in patent literature for regioisomeric chloro-difluorobenzoic acids [2], the precise halogen substitution pattern of 4-chloro-2,3-difluorobenzoic acid enables site-selective functionalization. It is an ideal intermediate for constructing complex molecules where a chlorine atom at the 4-position must be retained for late-stage cross-coupling (e.g., Suzuki-Miyaura) while the 2- and 3-fluoro groups modulate electronic effects or serve as metabolic blockers.

Crystallography & Computational Chemistry

The existence of a well-defined crystal structure for 4-chloro-2,3-difluorobenzoic acid [3] provides a reliable experimental reference for molecular modeling, density functional theory (DFT) calculations, and polymorph prediction. This makes the compound a valuable calibration standard or test case for computational chemists and crystallographers studying halogen bonding, conformational preferences, or intermolecular interactions in fluorinated aromatics.

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